molecular formula C14H26N4O2 B6268659 tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate CAS No. 1909313-25-2

tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Cat. No.: B6268659
CAS No.: 1909313-25-2
M. Wt: 282.4
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Description

tert-Butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties and biological activities.

Properties

CAS No.

1909313-25-2

Molecular Formula

C14H26N4O2

Molecular Weight

282.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azidomethyl Group: This step often involves the substitution of a halomethyl group with an azide ion (N₃⁻) under nucleophilic substitution conditions.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or other nucleophilic reagents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for neurological disorders, pain management, and other therapeutic areas.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate depends on its specific interactions with biological targets. Typically, piperidine derivatives interact with receptors or enzymes, modulating their activity. The azidomethyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Uniqueness

The presence of the azidomethyl group in tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it unique compared to its analogs. This group can undergo specific reactions, such as click chemistry, which is valuable in bioconjugation and material science.

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